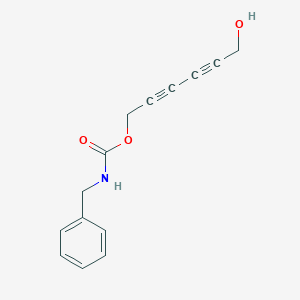
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylcarbamate group attached to a hydroxyhexa-2,4-diyn-1-yl chain, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 6-hydroxyhexa-2,4-diyn-1-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The triple bonds in the hexa-2,4-diyn-1-yl chain can be reduced to form alkenes or alkanes.
Substitution: The benzylcarbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of benzylcarbamate derivatives with carbonyl functionalities.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of substituted benzylcarbamates with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving the inhibition of enzymes or disruption of cellular processes. The hydroxy and carbamate groups may play a role in binding to these targets, while the diynyl chain could influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Hexa-2,4-diyn-1-ylbenzene: Shares the diynyl chain but lacks the hydroxy and carbamate groups.
10-(6-Hydroxyhexa-2,4-diyn-1-yl)-10H-phenothiazine 5-oxide: Contains a similar diynyl chain with additional functional groups.
Uniqueness
6-Hydroxyhexa-2,4-diyn-1-yl benzylcarbamate is unique due to the presence of both the hydroxy and benzylcarbamate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
113406-16-9 |
|---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
6-hydroxyhexa-2,4-diynyl N-benzylcarbamate |
InChI |
InChI=1S/C14H13NO3/c16-10-6-1-2-7-11-18-14(17)15-12-13-8-4-3-5-9-13/h3-5,8-9,16H,10-12H2,(H,15,17) |
InChI Key |
DZUSDURJGRBNHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)OCC#CC#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


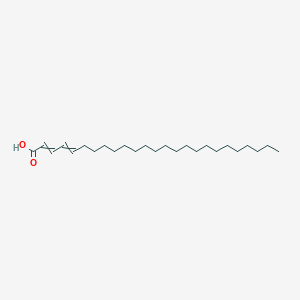

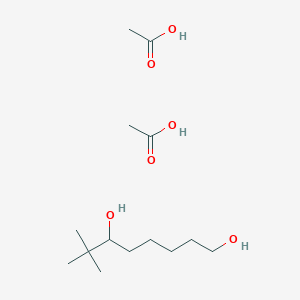
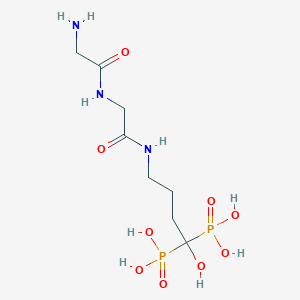

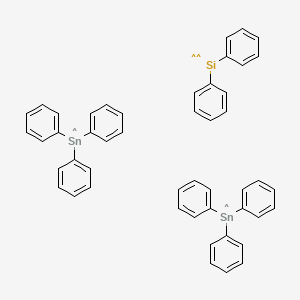
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)


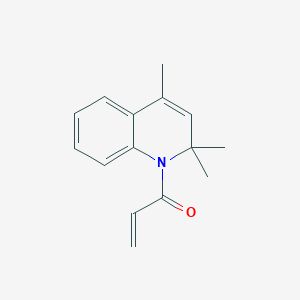
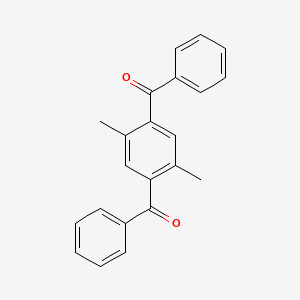
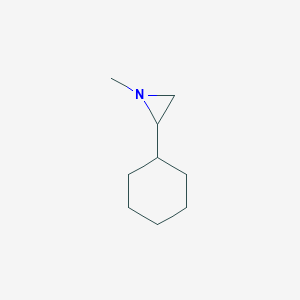
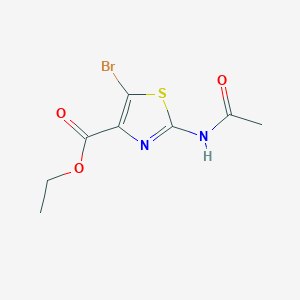
![1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione](/img/structure/B14293050.png)
